N-Acetyl-beta-alanine

Descripción general

Descripción

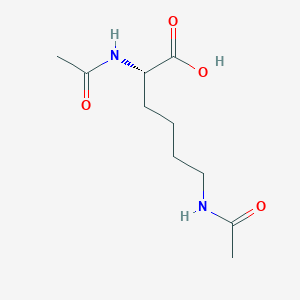

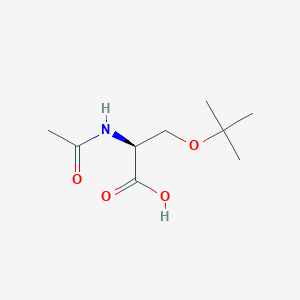

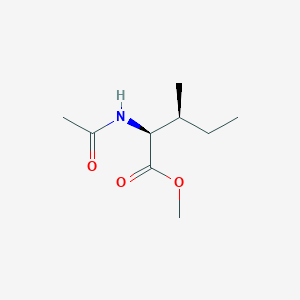

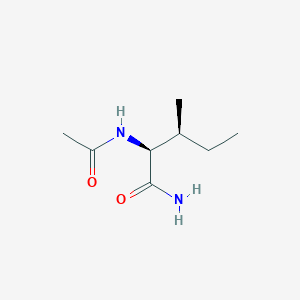

N-Acetyl-beta-alanine is an organic compound characterized by the presence of an acetyl group attached to the nitrogen atom of beta-alanine. It is a white crystalline solid that is soluble in water and alcohol. This compound exhibits properties typical of amino acids, containing both an acetyl functional group and a beta-alanine functional group .

Mecanismo De Acción

Target of Action

The primary target of N-Acetyl-beta-alanine is the enzyme This compound deacetylase . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .

Mode of Action

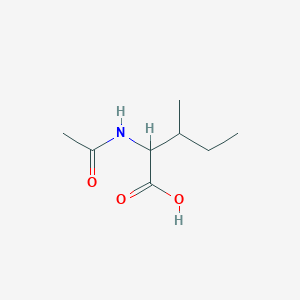

This compound interacts with its target enzyme, this compound deacetylase, through a chemical reaction. The enzyme catalyzes the conversion of this compound and water into acetate and beta-alanine . This reaction is a part of the beta-alanine metabolism .

Biochemical Pathways

This compound participates in the beta-alanine metabolism . It is involved in the synthesis of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . The synthesis of beta-alanine occurs through the aspartic acid pathway, which is simple and efficient .

Pharmacokinetics

It is known that the compound is involved in the metabolism of animals, plants, and microorganisms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the production of acetate and beta-alanine . Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms. For example, in animals, beta-alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for beta-alanine and would release more beta-alanine into the environment than under normal conditions . This suggests that beta-alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-beta-alanine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is the direct synthesis precursor of pantothenic acid (vitamin B5), a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, this compound may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in animals, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Subcellular Localization

The information provided is based on the current understanding and may be subject to change as new research findings emerge .

Métodos De Preparación

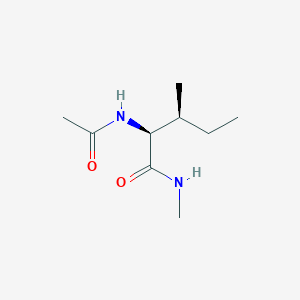

Synthetic Routes and Reaction Conditions: N-Acetyl-beta-alanine is typically synthesized through the reaction of beta-alanine with acetic anhydride under acidic conditions. The reaction proceeds as follows:

Beta-alanine+Acetic anhydride→this compound+Acetic acid

The reaction mixture is then subjected to crystallization to purify the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where beta-alanine and acetic anhydride are reacted under controlled temperature and pressure conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through crystallization and filtration processes .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-beta-alanine undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water and this compound deacetylase enzyme.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Beta-alanine and acetic acid.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Acetyl-beta-alanine has several applications in scientific research:

Comparación Con Compuestos Similares

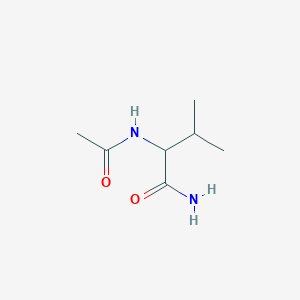

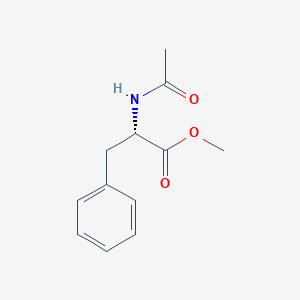

Beta-alanine: A non-proteinogenic amino acid that serves as a precursor to this compound.

N-Acetyl-L-alanine: Another acetylated amino acid with similar properties but different biological roles.

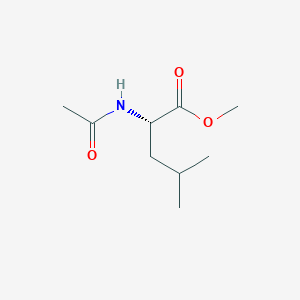

N-Methyl-beta-alanine: A methylated derivative of beta-alanine with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological functions compared to its non-acetylated counterpart, beta-alanine.

Propiedades

IUPAC Name |

3-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLLAWRMBZNPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184343 | |

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3025-95-4 | |

| Record name | Acetyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3025-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWH65K85HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic significance of N-Acetyl-beta-alanine?

A1: this compound is a naturally occurring metabolite found in human plasma and stool. While its exact function remains unclear, research suggests a potential link between this compound levels and diet quality. [] For instance, a study observed a positive association between this compound levels and the Healthy Eating Index (HEI) score in both plasma and stool samples. [] This suggests that diet, and potentially gut microbiome activity, may influence the levels of this metabolite.

Q2: Is there an enzyme responsible for the deacetylation of this compound?

A2: Yes, an enzyme called this compound deacetylase catalyzes the removal of the acetyl group from this compound. [] This enzyme is distinct from other deacetylases like acylase I, II, and III. [] While its specific role in this compound metabolism needs further investigation, its presence highlights the dynamic regulation of this metabolite within biological systems.

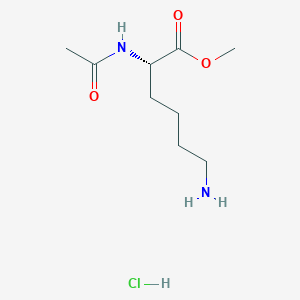

Q3: How is this compound synthesized in the laboratory?

A3: A synthetic method for producing this compound nitrate has been patented. [] This method involves a two-step process. First, beta-alanine reacts with acetic anhydride in glacial acetic acid to produce this compound. This product is then reacted with nitric acid to form this compound nitrate. This method boasts high yield and purity, with the added benefit of environmentally friendly practices as the byproducts can be reused. []

Q4: Does this compound play a role in mercapturic acid metabolism?

A4: While not directly involved, an enzyme capable of N-deacetylating S-aryl and S-aralkylmercapturic acids has been isolated and characterized. [] This enzyme shares substrate specificity similarities with acylase III but remains distinct from this compound deacetylase. [] This finding highlights the complexity of deacetylation processes within the body and warrants further investigation into potential overlaps between these metabolic pathways.

Q5: Are there any known genetic factors influencing this compound levels?

A5: Research suggests a potential interaction between genetic variations and this compound levels. [] One study found significant interactions between the HEI score and specific single nucleotide polymorphisms (SNPs) on the levels of certain metabolites, including this compound. [] These findings underscore the intricate interplay between genes and diet in shaping an individual's metabolic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.